molecular formula C17H22N4O3S B2864758 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 921476-40-6

2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2864758
CAS No.: 921476-40-6
M. Wt: 362.45
InChI Key: GBWKWBIUZKZLJU-UHFFFAOYSA-N
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Description

2-(2-(3-Cyclohexylureido)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide is a thiazole-based acetamide derivative characterized by a cyclohexylurea substituent at position 2 of the thiazole ring and an N-(furan-2-ylmethyl)acetamide moiety.

Properties

IUPAC Name

2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S/c22-15(18-10-14-7-4-8-24-14)9-13-11-25-17(20-13)21-16(23)19-12-5-2-1-3-6-12/h4,7-8,11-12H,1-3,5-6,9-10H2,(H,18,22)(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWKWBIUZKZLJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone to form the thiazole ring.

    Urea Derivative Formation: Reacting the thiazole intermediate with cyclohexyl isocyanate to introduce the urea moiety.

    Furan Ring Introduction: Coupling the intermediate with a furan-2-ylmethylamine under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction reactions could target the urea moiety or the thiazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the thiazole or furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring might yield furan-2-carboxylic acid derivatives.

Scientific Research Applications

2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide could have several applications:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with thiazole and urea moieties can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The furan ring might also contribute to binding interactions with molecular targets.

Comparison with Similar Compounds

Key structural comparisons :

Compound Name Core Structure Thiazole Substituents Acetamide Substituents Notable Features
Target Compound Thiazole 2-(3-Cyclohexylureido) N-(furan-2-ylmethyl) Cyclohexylurea enhances lipophilicity; furan improves solubility
N-(4-(2-Chlorophenyl)-1,3-thiazol-2-yl)-2-morpholinoacetamide () Thiazole 4-(2-Chlorophenyl) 2-Morpholino Chlorophenyl and morpholino groups confer metabolic stability
2-(5,6-Dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide () Benzothiazole 5,6-Dimethyl N-(4-Sulfamoylphenyl) Sulfonamide group enhances hydrogen bonding
N-(furan-2-ylmethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide () Thiazole 2-Phenyl N-(furan-2-ylmethyl) Structural similarity to target; phenyl vs. cyclohexylureido substitution

Physicochemical Properties

  • Solubility :

    • The furan-2-ylmethyl-substituted analog () exhibits a solubility of 39.1 µg/mL at pH 7.4, suggesting moderate aqueous solubility for the target compound .
    • Sulfamoylphenyl derivatives (e.g., ) show higher solubility due to polar sulfonamide groups .
  • Melting Points :

    • Thiazole-acetamides with bulky substituents (e.g., benzo[d]thiazole in ) exhibit higher melting points (147.1°C) compared to simpler thiazoles .

Key Differentiators

  • The furan-2-ylmethyl side chain balances solubility and metabolic stability, contrasting with morpholino () or sulfonamide () groups.

Biological Activity

2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide is a compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H22N4O3SC_{17}H_{22}N_{4}O_{3}S, with a molecular weight of 362.4 g/mol. The structure includes a thiazole ring, a urea moiety, and a furan derivative, which are known to contribute to diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Preliminary studies suggest that it may function as a kinase inhibitor , targeting pathways involved in cell proliferation and survival. The inhibition of kinases such as C-RAF and FLT3 has been linked to anti-cancer effects, particularly in hematological malignancies.

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for this compound:

  • Anticancer Activity :
    • The compound has shown promise in inhibiting cancer cell growth in vitro, particularly against hepatocellular carcinoma cells. This effect is likely mediated through the inhibition of signaling pathways that promote tumor growth.
  • Anti-inflammatory Effects :
    • Similar compounds have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, suggesting that this compound may also exhibit such activity.
  • Analgesic Properties :
    • Preliminary evaluations indicate potential analgesic effects, possibly through modulation of pain pathways involving COX inhibition.

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Synthesis and Docking Study Identified structural analogs as effective COX-2 inhibitors, suggesting similar potential for the target compound.
Anticancer Evaluation Demonstrated significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent.
Analgesic Activity Assessment Reported promising analgesic effects in animal models, warranting further investigation into its mechanism.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar thiazole derivatives known for their biological activities:

CompoundStructureBiological Activity
SorafenibKinase inhibitor targeting RAF kinasesAnticancer
QuizartinibFLT3 inhibitorAntileukemic
DasatinibDual BCR-ABL/SRC inhibitorAnticancer

Q & A

Basic: What are the recommended synthetic routes for 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-haloketones, followed by functionalization of the thiazole core .

Ureido group introduction : Reaction of the thiazole intermediate with cyclohexyl isocyanate under anhydrous conditions (e.g., dichloromethane, triethylamine as a base) .

Acylation : Coupling the thiazole-ureido intermediate with furan-2-ylmethylamine using activating agents like EDCI/HOBt in DMF .
Key Considerations : Solvent choice (DMF or DCM), temperature control (0–25°C), and catalyst optimization (e.g., triethylamine for acylation) are critical for yield (>60%) and purity (>95%) .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms connectivity of the thiazole, urea, and furan groups. For example, the cyclohexyl proton signals appear at δ 1.2–2.1 ppm, while the furan methylene protons resonate at δ 4.3–4.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 405.18) .
  • HPLC : Purity assessment using reverse-phase C18 columns (e.g., 95% purity with acetonitrile/water gradient) .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Methodological Answer:
A Design of Experiments (DOE) approach is recommended:

  • Variables : Solvent polarity (DMF vs. THF), temperature (0°C vs. RT), and stoichiometry (1.2–2.0 equivalents of furan-2-ylmethylamine) .
  • Response Surface Modeling : Identifies optimal conditions (e.g., DMF at 15°C with 1.5 equivalents of amine increases yield to 75%) .
  • Side Reaction Mitigation : Use of molecular sieves to scavenge water during acylation reduces hydrolysis byproducts .

Advanced: How can contradictory bioactivity data across structural analogs be resolved?

Methodological Answer:
Contradictions often arise from substituent effects. For example:

  • Cyclohexyl vs. Aryl Ureido Groups : Cyclohexyl enhances lipophilicity (logP ~3.5) but may reduce solubility, impacting cellular uptake .
  • Furan vs. Thiophene Methyl Groups : Furan’s oxygen atom improves hydrogen-bonding capacity, altering target binding (e.g., 10-fold higher IC50 in kinase assays vs. thiophene analogs) .
    Resolution Strategies :
  • Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to targets like cyclooxygenase-2 .
  • Comparative Bioassays : Test analogs under standardized conditions (e.g., fixed DMSO concentration in cell-based assays) .

Advanced: What methodologies are used to establish structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Systematic Substituent Variation : Synthesize analogs with modified groups (e.g., phenylurea instead of cyclohexylurea) to assess impact on bioactivity .
  • Pharmacophore Mapping : Identify critical moieties (e.g., thiazole core and urea linkage) using 3D-QSAR (Comparative Molecular Field Analysis) .
  • Biological Testing : Dose-response assays (e.g., IC50 in enzyme inhibition) correlate structural changes with activity .

Advanced: How can metabolic stability be evaluated for preclinical development?

Methodological Answer:

  • In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human/rat) to measure half-life (t1/2). For example, t1/2 <30 min indicates poor stability .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the furan ring to reduce CYP450-mediated oxidation .
  • LC-MS/MS Metabolite Identification : Detect hydroxylated or glucuronidated metabolites .

Basic: What are the potential research applications of this compound?

Methodological Answer:

  • Medicinal Chemistry : Probe for kinase or protease inhibition due to urea’s hydrogen-bonding capacity .
  • Chemical Biology : Fluorescent tagging via the furan group for target engagement studies .
  • Material Science : Thiazole’s π-conjugation enables use in organic semiconductors .

Advanced: How can computational tools guide the design of derivatives?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Predict binding modes to targets like EGFR kinase (e.g., urea forms key H-bonds with Thr766) .
  • ADMET Prediction : Software like SwissADME estimates bioavailability (%F >50% if logP <4) .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO) to optimize redox stability .

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